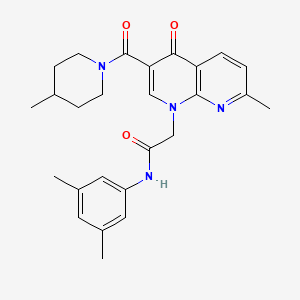

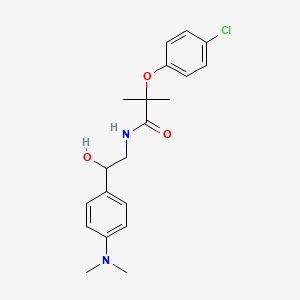

![molecular formula C10H19ClN2O2 B2652894 1-ethyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one hydrochloride CAS No. 2319802-76-9](/img/structure/B2652894.png)

1-ethyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-ethyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one hydrochloride, also known as Lu AE58054, is a novel compound that has been developed as a potential treatment for cognitive impairment associated with Alzheimer's disease and other neurological disorders.

Wissenschaftliche Forschungsanwendungen

Chemical Reactions and Pharmacological Consequences

1-ethyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one hydrochloride, related to Oxazepam (OX), reacts with ethanol in various solutions, forming 3-O-ethyloxazepam (EtOX). This reaction, particularly in acidic media like simulated gastric fluid, results in EtOX formation which impacts the pharmacological effects of OX. EtOX is absorbed similarly to OX but is eliminated slower and is less pharmacologically active (Yang & Yang, 2020).

Configurational and Conformational Studies

The NMR spectra of substituted hexahydropyrido[2,1-c][1,4]oxazin-4(3H)-ones, synthesized through specific chemical reactions, provide insights into the configurations and conformations of these compounds, including the perhydro-1,4-oxazinone moiety (Cahill & Crabb, 1972).

Electrochemical and Computational Studies

Studies on triazepines carboxylate substituted compounds, which are structurally related, demonstrate their roles as acid corrosion inhibitors for mild steel. These studies involve both experimental and theoretical approaches to evaluate the inhibition efficiencies and the protection offered to metal surfaces (Alaoui et al., 2018).

Atropisomerism in Tachykinin NK1-Receptor Antagonists

Research on N-benzylcarboxamide derivatives of bicyclic compounds, including oxazepines, demonstrates the occurrence of atropisomerism due to steric hindrance. These studies have implications for receptor recognition and pharmacological activity, particularly in NK1-antagonistic activity (Ishichi, Ikeura, & Natsugari, 2004).

Synthesis and Application in Heterocyclic Chemistry

The synthesis of novel 2,4-disubstituted 3H-pyrido[3,2-e][1,4]diazepin-5-ones derivatives, achieved through condensation and nucleophilic substitutions reactions, opens pathways to a library of bis-functionalized pyrido-1,4-diazepines. This research contributes to the development of novel compounds with potential applications in medicinal and material chemistry (El Bouakher et al., 2013).

Base-Promoted Cascade Transformation

Base-promoted transformations of certain derivatives lead to the formation of novel tricyclic compounds. This showcases the potential of chemical transformations in creating structurally complex and novel molecular frameworks (Shutalev et al., 2008).

Transformation into Di- and Triheterocyclic Systems

Reactions involving pyrido[2,3-d]pyrimidine derivatives lead to the formation of new heterocyclic systems like pyridazino[3,4-e]-1,2,4-triazepine. These transformations indicate the versatile nature of these compounds in synthesizing various heterocyclic systems with potential pharmaceutical applications (Śladowska et al., 1997).

Reversible Dimerisation and Conformational Analysis

Studies on perhydropyrido[1,2-c][1,3]oxazepines reveal their ability to undergo reversible dimerisation and preference for certain ring conformations. This research adds to the understanding of the physical and chemical properties of these compounds (Cahill, Crabb, & Whiting, 1976).

Eigenschaften

IUPAC Name |

1-ethyl-5a,6,7,8,9,9a-hexahydro-5H-pyrido[4,3-e][1,4]oxazepin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2.ClH/c1-2-12-9-3-4-11-5-8(9)6-14-7-10(12)13;/h8-9,11H,2-7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLUCEFQPEJZNMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2CCNCC2COCC1=O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-2-(3,5-dimethylpyrazol-1-yl)-5,6-dimethylpyrimidin-4-one](/img/structure/B2652813.png)

![2-((1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2652815.png)

![2-[2-(Phenylmethoxycarbonylamino)ethyl]-3H-benzimidazole-5-carboxylic acid](/img/structure/B2652816.png)

![Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate](/img/no-structure.png)

![N-(1-Cyanocyclohexyl)-2-[(2S,4R)-2-(hydroxymethyl)-4-methoxypyrrolidin-1-yl]acetamide](/img/structure/B2652820.png)

![5-fluoro-1-[(4-fluorophenyl)sulfonyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2652823.png)

![3-oxo-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-N-(m-tolyl)-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2652825.png)

![Ethyl 2-[2-[2-acetyl-5-(4-methoxyphenyl)-3,4-dihydropyrazol-3-yl]phenoxy]acetate](/img/structure/B2652834.png)